3-(2-(2-Methoxyethoxy)ethoxy)azetidine
Overview
Description
3-(2-(2-Methoxyethoxy)ethoxy)azetidine: is a chemical compound with the molecular formula C8H17NO3 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and three ethoxy groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(2-Methoxyethoxy)ethoxy)azetidine typically involves the alkylation of azetidine with 2-(2-methoxyethoxy)ethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-(2-Methoxyethoxy)ethoxy)azetidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: 3-(2-(2-Methoxyethoxy)ethoxy)azetidine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of nitrogen-containing heterocycles with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-(2-Methoxyethoxy)ethoxy)azetidine involves its interaction with molecular targets through its azetidine ring and ethoxy groups. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways and targets involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
- 3-(2-Methoxyethoxy)azetidine
- 3-(2-(2-Ethoxyethoxy)ethoxy)azetidine
- 3-(2-(2-Methoxyethoxy)ethoxy)pyrrolidine
Comparison: Compared to similar compounds, 3-(2-(2-Methoxyethoxy)ethoxy)azetidine stands out due to its unique combination of an azetidine ring and three ethoxy groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill. For example, its solubility and reactivity can differ significantly from those of its analogs, influencing its behavior in various chemical reactions and applications.
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-2-3-11-4-5-12-8-6-9-7-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKTJPXKFRATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284793 | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-71-0 | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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